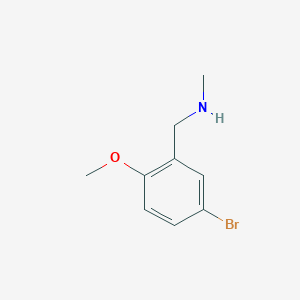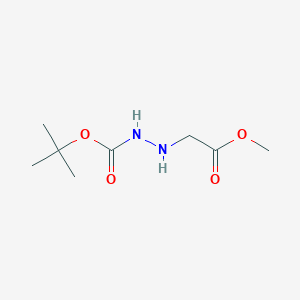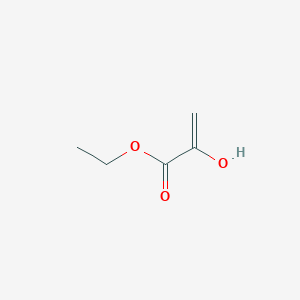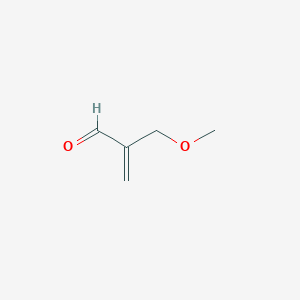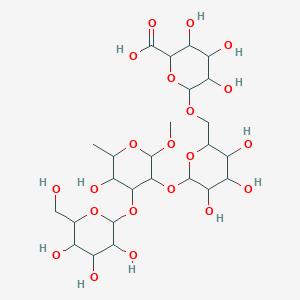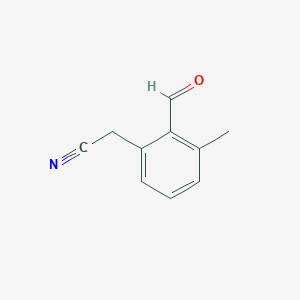
(2-Formyl-3-methylphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Formyl-3-methylphenyl)acetonitrile, also known as FMN, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of acetophenone and is often used as a precursor for the synthesis of other organic compounds.
作用機序
The mechanism of action of (2-Formyl-3-methylphenyl)acetonitrile is not well understood. However, it is known that this compound can form covalent bonds with proteins and enzymes, which can affect their activity. Additionally, (2-Formyl-3-methylphenyl)acetonitrile has been shown to interact with DNA and RNA, although the exact mechanism of this interaction is still under investigation.
生化学的および生理学的効果
(2-Formyl-3-methylphenyl)acetonitrile has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, (2-Formyl-3-methylphenyl)acetonitrile has been shown to have antioxidant properties, which can protect against oxidative stress. However, the physiological effects of (2-Formyl-3-methylphenyl)acetonitrile are still under investigation.
実験室実験の利点と制限
(2-Formyl-3-methylphenyl)acetonitrile has several advantages for lab experiments. This compound is readily available and relatively inexpensive, making it a popular choice for organic synthesis reactions. Additionally, (2-Formyl-3-methylphenyl)acetonitrile has been shown to be stable under a variety of conditions, which makes it a useful reagent in biochemical and biophysical studies. However, the limitations of (2-Formyl-3-methylphenyl)acetonitrile include its toxicity and potential for covalent binding to proteins and enzymes, which can affect their activity.
将来の方向性
There are several future directions for research involving (2-Formyl-3-methylphenyl)acetonitrile. One area of research is the development of new synthetic methods for (2-Formyl-3-methylphenyl)acetonitrile, which can improve the efficiency and yield of the synthesis process. Additionally, further research is needed to understand the mechanism of action of (2-Formyl-3-methylphenyl)acetonitrile and its physiological effects. Finally, (2-Formyl-3-methylphenyl)acetonitrile has potential applications in the development of new drugs and therapies, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, (2-Formyl-3-methylphenyl)acetonitrile is a unique chemical compound that has been widely used in scientific research. This compound has several advantages for lab experiments, including its availability and stability. However, the limitations of (2-Formyl-3-methylphenyl)acetonitrile, including its toxicity and potential for covalent binding, must be taken into account. Further research is needed to understand the mechanism of action and physiological effects of (2-Formyl-3-methylphenyl)acetonitrile, as well as its potential applications in drug development.
合成法
The synthesis of (2-Formyl-3-methylphenyl)acetonitrile can be achieved through a variety of methods. One common method is the reaction between acetophenone and hydroxylamine hydrochloride in the presence of sodium acetate. Another method involves the reaction between acetophenone and potassium cyanide in the presence of ammonium chloride. Both methods have been widely used in the synthesis of (2-Formyl-3-methylphenyl)acetonitrile.
科学的研究の応用
(2-Formyl-3-methylphenyl)acetonitrile has been widely used in scientific research due to its unique properties. This compound has been used as a precursor for the synthesis of other organic compounds, including fluorescent dyes and pharmaceuticals. It has also been used as a reagent in organic synthesis reactions. Additionally, (2-Formyl-3-methylphenyl)acetonitrile has been used in biochemical and biophysical studies, including protein and enzyme studies.
特性
CAS番号 |
136262-99-2 |
|---|---|
製品名 |
(2-Formyl-3-methylphenyl)acetonitrile |
分子式 |
C10H9NO |
分子量 |
159.18 g/mol |
IUPAC名 |
2-(2-formyl-3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(5-6-11)10(8)7-12/h2-4,7H,5H2,1H3 |
InChIキー |
FKAWFPWFDGUCSS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)CC#N)C=O |
正規SMILES |
CC1=C(C(=CC=C1)CC#N)C=O |
同義語 |
Benzeneacetonitrile, 2-formyl-3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



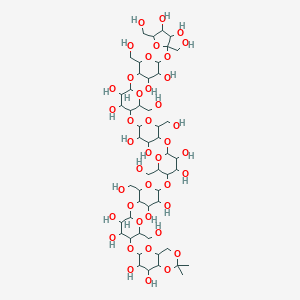
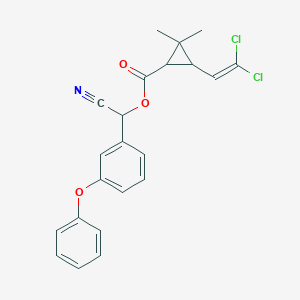
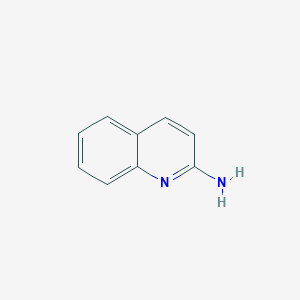
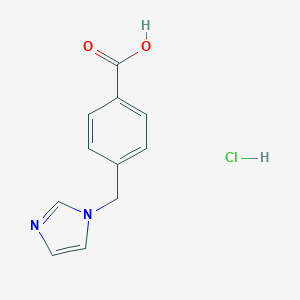
![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)

![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)
